2-Keto Zolpidem
Übersicht
Beschreibung
2-Keto Zolpidem is a degradation product of zolpidem, a well-known sedative-hypnotic drug used primarily for the treatment of insomnia Zolpidem is classified as an imidazopyridine and is known for its rapid onset and short duration of action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of oxozolpidem typically involves the oxidative degradation of zolpidem. This can be achieved through various methods, including photodegradation and chemical oxidation. For instance, zolpidem can be exposed to ultraviolet light in the presence of a photocatalyst such as tin(II) tungstate nanoparticles. This process leads to the formation of oxozolpidem along with other degradation products .
Industrial Production Methods
While oxozolpidem is not produced on an industrial scale due to its nature as a degradation product, the methods used for its preparation in research settings can be adapted for larger-scale production if needed. The use of optimized reaction conditions, such as controlled UV irradiation and the presence of specific photocatalysts, can enhance the yield and purity of oxozolpidem.
Analyse Chemischer Reaktionen
Types of Reactions
2-Keto Zolpidem undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other degradation products.
Reduction: Although less common, reduction reactions can potentially revert oxozolpidem to its parent compound or other intermediates.
Substitution: Substitution reactions can occur at specific sites on the oxozolpidem molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from the reactions of oxozolpidem include zolpacid, zolpaldehyde, and zolpyridine .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying the degradation pathways of zolpidem and related compounds.
Biology: Investigating the metabolic pathways and potential biological effects of zolpidem degradation products.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of zolpidem and its degradation products to improve drug formulations.
Wirkmechanismus
The mechanism of action of oxozolpidem is not as well-studied as that of zolpidem. it is believed to interact with similar molecular targets, such as the gamma-aminobutyric acid type A (GABA-A) receptors. By binding to these receptors, oxozolpidem may exert sedative effects, although its potency and efficacy are likely different from those of zolpidem .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: The parent compound, known for its sedative-hypnotic effects.
Zolpacid: Another degradation product of zolpidem.
Zolpaldehyde: Formed through the oxidative degradation of zolpidem.
Zolpyridine: Another related compound formed during the degradation process.
Uniqueness of 2-Keto Zolpidem
This compound is unique due to its specific formation pathway and its potential applications in studying the degradation of zolpidem. Its chemical properties and reactions provide valuable insights into the stability and behavior of zolpidem under various conditions.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEFEBYRIBQJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193069 | |
Record name | Oxozolpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400038-68-8 | |
Record name | Oxozolpidem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400038688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxozolpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXOZOLPIDEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ19696I5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the degradation pathways of Zolpidem Tartrate and under what conditions is Oxozolpidem formed?
A1: Zolpidem Tartrate undergoes significant degradation under photolytic and acid/base hydrolytic conditions []. While the exact formation pathway of Oxozolpidem isn't detailed in the provided abstracts, the study identifies it as one of the four key degradation products observed []. This suggests that Oxozolpidem likely forms through oxidation of the Zolpidem Tartrate molecule. Further research is needed to elucidate the precise mechanism of its formation.
Q2: How are Zolpidem Tartrate and its degradation products, including Oxozolpidem, analyzed in a laboratory setting?
A2: Researchers employed a combination of Liquid Chromatography with Diode Array Detection (LC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify Zolpidem Tartrate and its degradation products []. An isocratic elution method on a Luna C18 column with a methanol-10 mM ammonium acetate mobile phase was utilized for separation []. The degradation products were further characterized by analyzing their mass fragmentation patterns using single quadrupole mass spectrometry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.